REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:9](Cl)=[O:10])[CH:3]=1.[OH2:12]>>[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([C:9]([OH:10])=[O:12])[CH:3]=1
|
Name
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|
Quantity
|
16 g
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Type
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reactant
|
Smiles
|
ClC1=CC(=NC(=N1)C)C(=O)Cl
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Name
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|
Quantity
|
150 mL
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Type
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reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
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The mixture is then stirred for 1/2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the solid is filtered off with suction
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Type
|
WASH
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Details
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the filter residue is then washed well with water
|
Type
|
CUSTOM
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Details
|
dried in vacuo at 50° C
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
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Smiles
|
ClC1=CC(=NC(=N1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |